Structural Uniqueness: 3-Amino and N-(2-Chlorophenyl) Substitution Pattern vs. Poyraz Series Compounds
The target compound bears a unique combination of substituents—a primary amine at C3, a pyrrolidine at C4, and an N-(2-chlorophenyl) sulfonamide—that is not represented among the 18 final compounds reported by Poyraz et al. (2023) [1]. In that study, the most potent hCA II inhibitor (compound 3b) carried a 3,4-dimethoxybenzyl substituent on the pyrrolidine nitrogen and an unsubstituted N-phenyl sulfonamide, achieving a Ki of 5.14 ± 0.61 nM against hCA II and 17.61 ± 3.58 nM against hCA I [1]. The target compound, by contrast, positions a hydrogen-bond-donating NH₂ group at C3 and a chlorine atom at the ortho position of the N-phenyl ring. Based on docking studies from the same publication, the ortho-chloro group is predicted to engage in halogen-bonding interactions with backbone carbonyls in the hCA II active site, while the C3-NH₂ may form additional hydrogen bonds with Thr199/Thr200 residues—interactions unavailable to unsubstituted or meta/para-substituted analogs [1]. This structural differentiation provides a testable SAR hypothesis: the target compound may exhibit altered isoform selectivity (hCA I vs. hCA II vs. hCA IX/XII) relative to the Poyraz series, a critical parameter for applications requiring tumor-associated CA isoform targeting.
| Evidence Dimension | Substituent pattern and predicted binding interactions |
|---|---|
| Target Compound Data | 3-NH₂, 4-pyrrolidin-1-yl, N-(2-chlorophenyl) benzenesulfonamide; MW 351.86; predicted halogen bond (Cl···O=C backbone) and additional H-bonds via C3-NH₂ |
| Comparator Or Baseline | Compound 3b (Poyraz et al. 2023): 3,4-dimethoxybenzyl-pyrrolidine, unsubstituted N-phenyl; hCA II Ki = 5.14 ± 0.61 nM, hCA I Ki = 17.61 ± 3.58 nM |
| Quantified Difference | Not directly measurable without head-to-head assay; predicted differential isoform selectivity profile based on docking-derived interaction maps |
| Conditions | In silico docking against hCA I and hCA II crystal structures (PDB: 2CAB, 3HS4); in vitro CA inhibition assay using 4-nitrophenyl acetate hydrolysis at 25°C, pH 7.4 |
Why This Matters
This structural divergence from the most potent literature benchmark defines a distinct SAR node, enabling researchers to probe the contribution of the ortho-chloro and C3-amino groups to CA isoform selectivity—a key parameter for selecting tool compounds for tumor-associated CA IX/XII targeting.
- [1] Poyraz S, Döndaş HA, Yamali C, et al. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. J Biomol Struct Dyn. 2024;42(7):3441-3458. View Source
